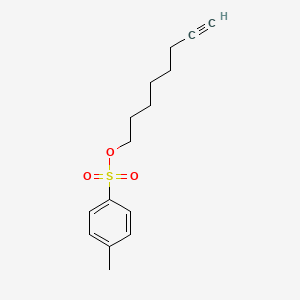

7-Octynyl p-toluenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Octynyl p-toluenesulfonate is an organic compound that belongs to the class of sulfonates. It is derived from p-toluenesulfonic acid, which is a strong organic acid commonly used in organic synthesis. The compound is characterized by the presence of an octynyl group attached to the p-toluenesulfonate moiety, making it a versatile intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Octynyl p-toluenesulfonate typically involves the reaction of p-toluenesulfonyl chloride with 7-octyn-1-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

p-Toluenesulfonyl chloride+7-octyn-1-ol→7-Octynyl p-toluenesulfonate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like dichloromethane or toluene can enhance the solubility of reactants and improve the yield of the desired product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Tosylates typically undergo SN2 mechanisms for primary alkyl groups, leading to inversion of configuration at the reactive center . For 7-Octynyl p-toluenesulfonate, the tosylate group (-OTs) would act as a good leaving group, facilitating substitution with nucleophiles (e.g., hydroxide, alkoxide, or thiols).

Key Features :

-

Stereochemical Outcome : Inversion of configuration at the carbon bearing the tosylate group .

-

Nucleophile Sensitivity : Reactivity depends on the nucleophile’s strength and steric factors. Strong nucleophiles (e.g., NaOH, NH₃⁻) favor SN2 pathways.

Comparison with Analogous Tosylates :

| Compound | Reaction Type | Nucleophile | Product |

|---|---|---|---|

| n-Octyl p-toluenesulfonate | SN2 substitution | NaOH | n-Octanol |

| (R)-2-octyl tosylate | SN2 substitution | C₆H₅S⁻ | (S)-2-octyl benzenethiol |

| This compound | SN2 substitution | (Nu⁻) | 7-Octynyl nucleophile |

Elimination Reactions

Conditions :

-

Base : Strong bases (e.g., KOH, EtONa).

-

Temperature : Elevated temperatures favor elimination over substitution.

Product :

-

Alkene formation : Likely dependent on the position of β-hydrogens relative to the tosylate group.

-

Alkyne stability : The existing alkyne (C≡C) may resist further elimination due to bond strength.

Reactivity in Solvolysis

Tosylates undergo SN1 mechanisms in polar protic solvents, but this is less common for primary alkyl tosylates. For this compound, solvolysis would require carbocation formation, which is unlikely if the adjacent carbons lack stabilization (e.g., via resonance or branching).

Factors Affecting Solvolysis :

-

Solvent : Polar protic solvents (e.g., water, ethanol) favor ionization.

-

Stability of Carbocation : Unlikely for a primary carbocation; SN2 dominates.

Research Gaps

The provided sources lack direct studies on this compound. Future research should investigate:

-

Kinetic data : Reaction rates under varied conditions (e.g., pH, temperature).

-

Stereochemical outcomes : Inversion vs. retention in substitution reactions.

-

Elimination pathways : Impact of the alkyne group on product distribution.

Wissenschaftliche Forschungsanwendungen

7-Octynyl p-toluenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.

Biology: The compound can be used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 7-Octynyl p-toluenesulfonate involves the activation of the sulfonate group, which facilitates nucleophilic attack by various reagents. The octynyl group can participate in reactions through its triple bond, allowing for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Vergleich Mit ähnlichen Verbindungen

- Methyl p-toluenesulfonate

- Ethyl p-toluenesulfonate

- Propyl p-toluenesulfonate

Comparison: 7-Octynyl p-toluenesulfonate is unique due to the presence of the octynyl group, which provides additional reactivity and versatility compared to its methyl, ethyl, and propyl counterparts. The triple bond in the octynyl group allows for a wider range of chemical transformations, making it a valuable intermediate in organic synthesis.

Eigenschaften

Molekularformel |

C15H20O3S |

|---|---|

Molekulargewicht |

280.4 g/mol |

IUPAC-Name |

oct-7-ynyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C15H20O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h1,9-12H,4-8,13H2,2H3 |

InChI-Schlüssel |

OJNJXLZRWIEFKZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCC#C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.